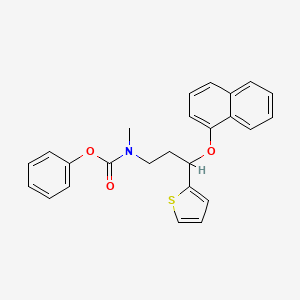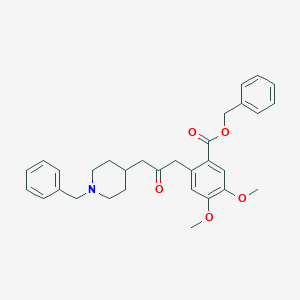![molecular formula C13H14O3 B13856653 2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid is an aromatic ether that is phenoxyacetic acid in which the phenyl ring is substituted by a 2-methylidenebutanoyl group at position 4. This compound is known for its role as a loop diuretic used to treat high blood pressure resulting from diseases such as congestive heart failure, liver failure, and kidney failure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid involves multiple steps. One common method starts with the construction of the basic aromatic structure, followed by its conversion into the desired compound. For example, starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into this compound and derivatives in up to five steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one of the widely-applied methods for carbon–carbon bond formation in the synthesis of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted products.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid has a wide range of scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid involves its role as a loop diuretic. It acts on the ascending loop of Henle in the kidney to inhibit ion transport, leading to increased urine production and reduced blood pressure. The compound also inhibits the enzyme glutathione S-transferase, which plays a role in detoxification processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: An organic compound containing a phenyl functional group and a carboxylic acid functional group.
Phenylacetone: A mono-substituted benzene derivative used in the manufacture of methamphetamine and amphetamine.
Uniqueness
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid is unique due to its specific substitution pattern and its role as a loop diuretic. Unlike phenylacetic acid and phenylacetone, this compound has a distinct mechanism of action and specific applications in medicine and biology.
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-[4-(2-methylidenebutanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H14O3/c1-3-9(2)13(16)11-6-4-10(5-7-11)8-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
APLNNYQEIPHZKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C(=O)C1=CC=C(C=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


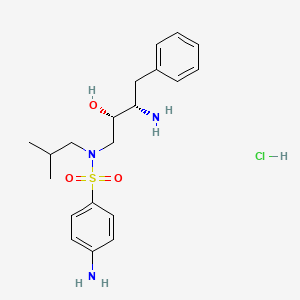
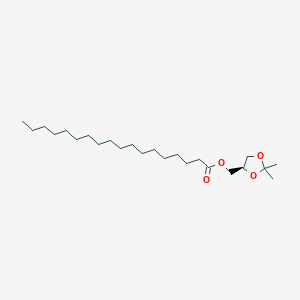
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
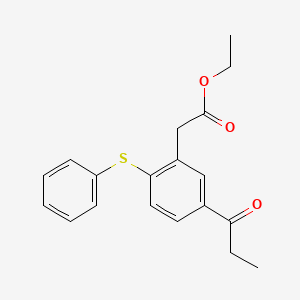
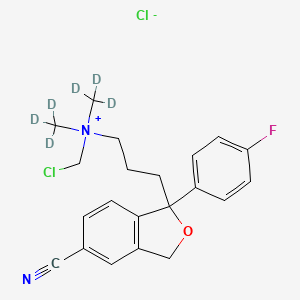
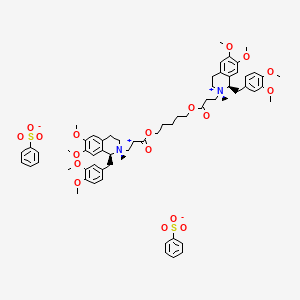
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
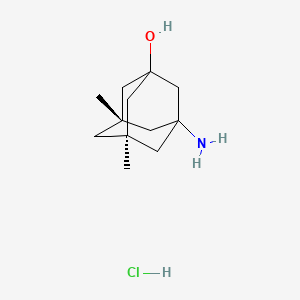


![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
